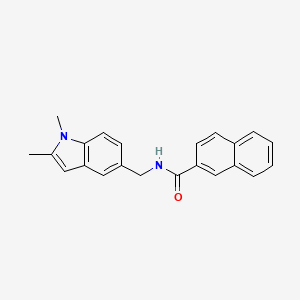

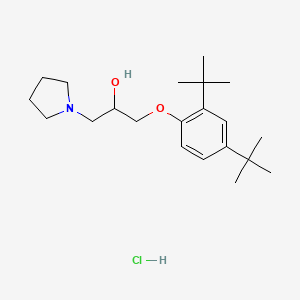

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

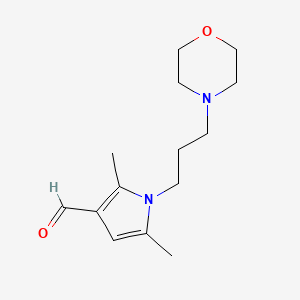

“N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide” is a synthetic compound of indole, a heterocyclic aromatic compound. Indole motifs are significant scaffolds in the discovery of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . Another method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to an amino group .Molecular Structure Analysis

The structure of similar compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to an amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 118°C and a boiling point of 451.8°C . They are stable under normal conditions and do not decompose easily.Scientific Research Applications

Alzheimer's Disease Research

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease research. A study utilized [18F]FDDNP for the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients using positron emission tomography (PET). This application highlights the potential of this compound derivatives in diagnostic assessment and monitoring the response to experimental treatments in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Histochemical Techniques

In histochemical applications, derivatives of this compound, such as complex naphthols, have been identified as new reagents for demonstrating tissue oxidase. These compounds offer a fresh class of histochemical reagents, demonstrating the versatility of this compound derivatives in biological staining and potential applications in electron microscopy (Burstone, 1959).

Sigma Receptor Binding and Antiproliferative Activity

Research on this compound derivatives has explored their binding affinities and selectivities at sigma receptors, demonstrating significant potential in tumor research and therapy. Certain derivatives have shown potent sigma(1) ligand activity with high selectivity, suggesting their utility in PET experiments and antiproliferative effects in tumor cells, providing a promising perspective for future cancer treatment strategies (Berardi et al., 2005).

Green Chemistry in Methylation Reactions

The methylation of 2-naphthol with dimethyl carbonate under continuous-flow gas-phase conditions exemplifies the application of this compound derivatives in green chemistry. This process achieves high conversion rates, produces minimal waste, and demonstrates the principles of green chemistry, underlining the compound's role in sustainable chemical synthesis (Tundo et al., 2010).

Mechanism of Action

Safety and Hazards

The safety of similar compounds has been tested in vitro and in vivo studies. They were found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Future Directions

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGWFVJJLMQMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)

![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)

![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)

![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)